molecular formula C14H16FNO2 B1381389 tert-butyl N-[3-(3-fluorophenyl)prop-2-yn-1-yl]carbamate CAS No. 1803599-03-2

tert-butyl N-[3-(3-fluorophenyl)prop-2-yn-1-yl]carbamate

Cat. No. B1381389
M. Wt: 249.28 g/mol
InChI Key: DEJGASVSFCQXFT-UHFFFAOYSA-N
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Description

“tert-butyl N-[3-(3-fluorophenyl)prop-2-yn-1-yl]carbamate” is a chemical compound with the molecular formula C14H16FNO2 . It is used for research purposes .


Molecular Structure Analysis

The molecular weight of “tert-butyl N-[3-(3-fluorophenyl)prop-2-yn-1-yl]carbamate” is 249.28 . The InChI code is not available for this compound .


Physical And Chemical Properties Analysis

The physical form of “tert-butyl N-[3-(3-fluorophenyl)prop-2-yn-1-yl]carbamate” is a powder . The storage temperature is room temperature . The boiling point is not available .

Scientific Research Applications

Synthesis and Structural Insights

  • Isomorphous Crystal Structures : A study on chlorodiacetylene and iododiacetylene derivatives, including tert-butyl carbamates, provided insights into their isomorphous crystal structures. These compounds form a family with a general formula and are characterized by simultaneous hydrogen and halogen bonds involving carbonyl groups, highlighting their potential in designing materials with specific crystal packing properties (Baillargeon et al., 2017).

  • Synthesis of Biologically Active Intermediates : Another research focused on the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, an important intermediate in the synthesis of biologically active compounds such as osimertinib (AZD9291). This highlights the compound's relevance in pharmaceutical research and development (Zhao et al., 2017).

  • Natural Product Synthesis : The synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate as an intermediate of natural product jaspine B, which has cytotoxic activity against human carcinoma cell lines, was reported. This study demonstrates the compound's utility in the synthesis of complex natural products with potential therapeutic applications (Tang et al., 2014).

Chemical Transformations and Biological Evaluations

  • Chemical Transformations : Research on tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates revealed these compounds as the first class of N-(Boc) nitrone equivalents. These findings are significant for organic synthesis, providing new avenues for the construction of N-(Boc)hydroxylamines and showcasing the versatility of tert-butyl carbamates in synthetic chemistry (Guinchard et al., 2005).

  • Biological Activity Studies : A study on the synthesis, characterization, and biological evaluation of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate demonstrated its potential in the field of medicinal chemistry. Although the compound exhibited moderate anthelmintic activity, it underscores the significance of tert-butyl carbamates in developing new therapeutic agents (Sanjeevarayappa et al., 2015).

properties

IUPAC Name

tert-butyl N-[3-(3-fluorophenyl)prop-2-ynyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO2/c1-14(2,3)18-13(17)16-9-5-7-11-6-4-8-12(15)10-11/h4,6,8,10H,9H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJGASVSFCQXFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC#CC1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[3-(3-fluorophenyl)prop-2-yn-1-yl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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